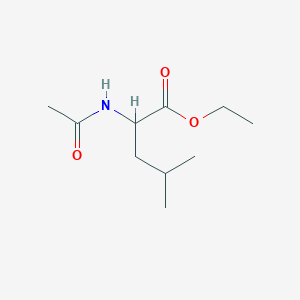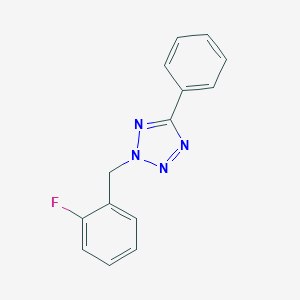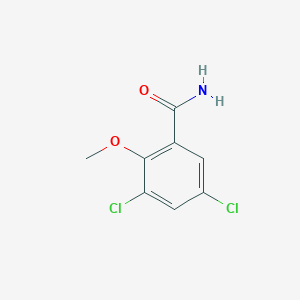
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the phenothiazine family, which is known for its diverse pharmacological properties.
作用機序
The exact mechanism of action of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the levels of neurotransmitters in the brain, such as dopamine, serotonin, and norepinephrine. This compound also interacts with various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2A receptor, and alpha-adrenergic receptor.
Biochemical and Physiological Effects:
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone has been shown to possess significant biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can help alleviate symptoms of depression and anxiety. This compound also exhibits antipsychotic properties by blocking the dopamine D2 receptor in the brain. In addition, it has been found to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One of the major advantages of using 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone in lab experiments is its diverse pharmacological properties. This compound can be used to study the effects of modulating neurotransmitter levels and receptor interactions in the brain. However, one of the limitations of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental subjects.
将来の方向性
There are several future directions for research on 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone. One potential area of investigation is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal studies, which could have significant implications for the treatment of these disorders. Another potential area of research is the development of novel analogs of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone with improved pharmacological properties. These analogs could be used to study the effects of modulating neurotransmitter levels and receptor interactions in the brain. Overall, the potential therapeutic applications of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone make it an exciting area of research for the scientific community.
合成法
The synthesis of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone involves the condensation reaction between 2-chloro-phenothiazine-10-carbaldehyde and 2-aminoazepane in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The resulting product is purified by recrystallization to obtain a pure form of 2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone.
科学的研究の応用
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone has been extensively studied for its potential therapeutic applications. It has been found to possess significant antipsychotic, antidepressant, and anxiolytic properties. This compound is also being investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
2-Azepan-1-yl-1-(2-chloro-phenothiazin-10-yl)-ethanone |
|---|---|
分子式 |
C20H21ClN2OS |
分子量 |
372.9 g/mol |
IUPAC名 |
2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C20H21ClN2OS/c21-15-9-10-19-17(13-15)23(16-7-3-4-8-18(16)25-19)20(24)14-22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12,14H2 |
InChIキー |
HIIMHGSUGVDCIA-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
正規SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-N-propylamine](/img/structure/B223926.png)
![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)






